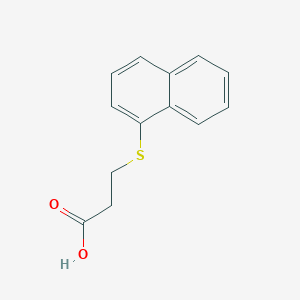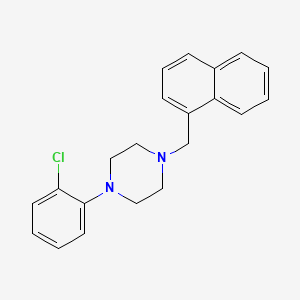
1-Vinylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Vinylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an ethenyl group attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Vinylpyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the use of a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as mechanochemical solvent-free synthesis. This method provides several advantages, including being environmentally friendly, using a simple workup procedure, and affording high yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-Vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
1-Vinylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant activity, which is crucial in combating oxidative stress-related diseases . In medicine, derivatives of this compound have shown promise as potential anticancer agents due to their ability to inhibit specific molecular targets . Additionally, it has applications in the industry as a precursor for various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in the death of the bacterial cells.
Comparación Con Compuestos Similares
1-Vinylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinazoline-2,4(1H,3H)-dione and quinolin-2,4-dione. These compounds share similar structural features but differ in their biological activities and applications. For example, quinazoline-2,4(1H,3H)-dione derivatives have been studied for their antimicrobial activities, while quinolin-2,4-dione derivatives are known for their pharmaceutical importance .
List of Similar Compounds
- Quinazoline-2,4(1H,3H)-dione
- Quinolin-2,4-dione
- Pyrimidine-2,4(1H,3H)-dione (Uracil)
Propiedades
Número CAS |
105304-39-0 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
1-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-4-3-5(9)7-6(8)10/h2-4H,1H2,(H,7,9,10) |
Clave InChI |
JXBOFERRSCSVGT-UHFFFAOYSA-N |
SMILES |
C=CN1C=CC(=O)NC1=O |
SMILES canónico |
C=CN1C=CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)
![2-{[Sec-butyl(2-chlorobenzoyl)amino]methyl}-5-(diethylamino)phenyl 4-(acetylamino)-1-benzenesulfonate](/img/structure/B1649747.png)
![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)

![N~1~-(4-(dimethylamino)-3-{[(3-fluorobenzyl)(propionyl)amino]methyl}phenyl)-3-fluorobenzamide](/img/structure/B1649751.png)
amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)




![3-[Benzyl(4-methoxybenzyl)amino]-2-hydroxypropyl butyrate](/img/structure/B1649759.png)

![1-(4-{[4-(tert-butyl)phenyl]sulfonyl}-1,4-diazepan-1-yl)-2-[4-(3-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-ethanone](/img/structure/B1649763.png)
